molecular formula C12H22N2O4 B13627050 2-(3-Amino-1-(tert-butoxycarbonyl)piperidin-3-YL)acetic acid

2-(3-Amino-1-(tert-butoxycarbonyl)piperidin-3-YL)acetic acid

Cat. No.: B13627050
M. Wt: 258.31 g/mol
InChI Key: HGVUCSRRIMGUQC-UHFFFAOYSA-N
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Description

2-{3-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the amino group at the 3-position of the piperidine ring. The final step involves the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{3-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-{3-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{3-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the amino group can participate in hydrogen bonding and other interactions. The piperidine ring offers a rigid structure that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
  • 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid

Uniqueness

2-{3-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid stands out due to its unique combination of functional groups and structural features. The presence of the Boc-protected amino group and the piperidine ring makes it a valuable intermediate in synthetic chemistry and drug development.

This compound’s versatility and stability under various reaction conditions make it a preferred choice for researchers in multiple fields.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-5-12(13,8-14)7-9(15)16/h4-8,13H2,1-3H3,(H,15,16)

InChI Key

HGVUCSRRIMGUQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(=O)O)N

Origin of Product

United States

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